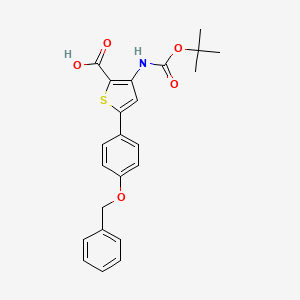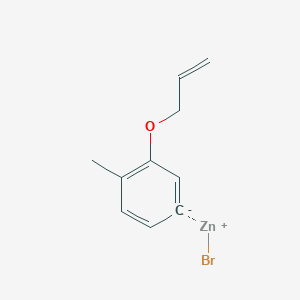
3-Allyloxy-4-methylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyloxy-4-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-allyloxy-4-methylphenylzinc bromide typically involves the reaction of 3-allyloxy-4-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Allyloxy-4-methylphenyl bromide+Zn→3-Allyloxy-4-methylphenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and ensuring stringent control over reaction conditions such as temperature, pressure, and inert atmosphere. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 3-Allyloxy-4-methylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and typically occurs under mild conditions. The general reaction scheme is:
3-Allyloxy-4-methylphenylzinc bromide+R-X→3-Allyloxy-4-methylphenyl-R+ZnBrX
where R-X is an organic halide.
Major Products: The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
Chemistry: 3-Allyloxy-4-methylphenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.
Biology and Medicine: In biological research, this compound can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the modification of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
作用機序
The mechanism of action of 3-allyloxy-4-methylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
類似化合物との比較
3-(4-Morpholinylmethyl)phenylmagnesium bromide: This compound is also used in organic synthesis and shares similar reactivity with 3-allyloxy-4-methylphenylzinc bromide.
4-(1-Piperidinylmethyl)phenylmagnesium bromide: Another organometallic compound used in similar types of reactions.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an allyloxy group, which can provide additional reactivity and selectivity in organic synthesis. Its use in cross-coupling reactions, particularly Negishi coupling, highlights its versatility and importance in forming complex molecular structures.
特性
分子式 |
C10H11BrOZn |
|---|---|
分子量 |
292.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methyl-2-prop-2-enoxybenzene-4-ide |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-3-8-11-10-7-5-4-6-9(10)2;;/h3-4,6-7H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
RTVWTDROGCBOOE-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=[C-]C=C1)OCC=C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


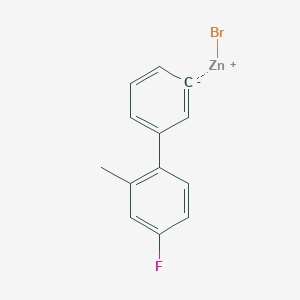
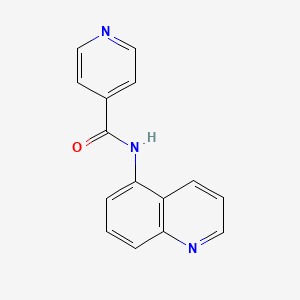


![(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B14869432.png)
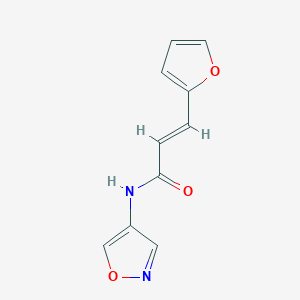
![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)
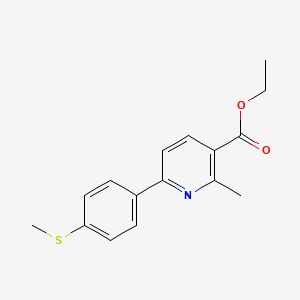
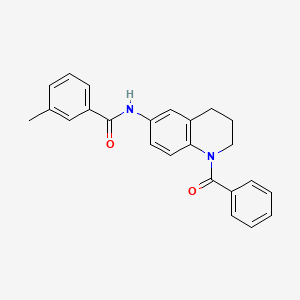
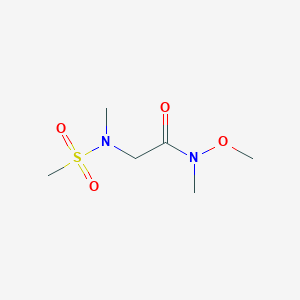
![9,9'-Spirobi[fluoren]-4-amine](/img/structure/B14869473.png)
